

3-(pyridin-4-yl)-1H-pyrazol-5-amine literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

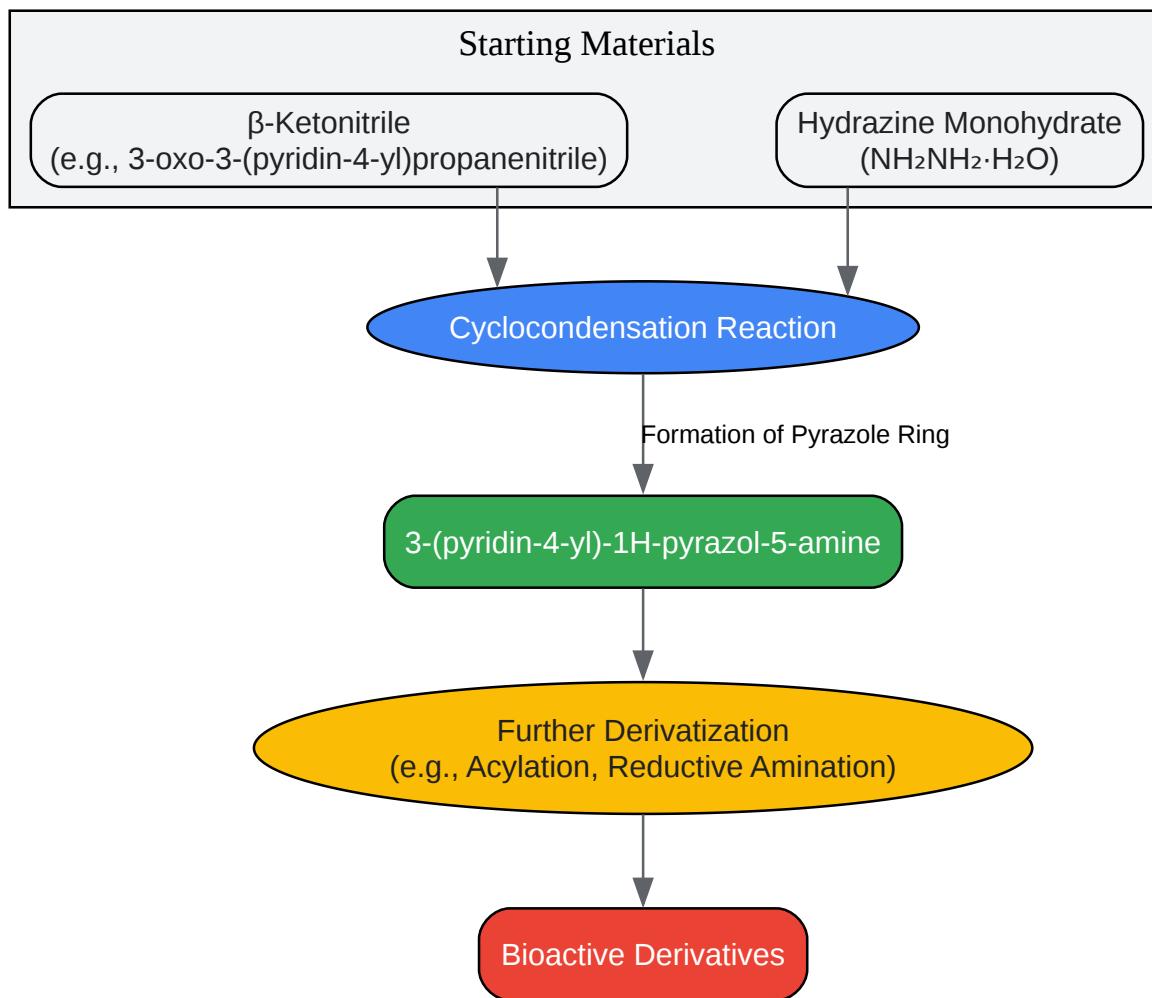
Compound of Interest

Compound Name: 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1319085

[Get Quote](#)

An In-depth Technical Guide on **3-(pyridin-4-yl)-1H-pyrazol-5-amine**


Introduction

3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a pyridine ring and an amine group. The pyrazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.^[1] This core structure is particularly prominent in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.^{[1][2]} The strategic placement of the pyridine and amine functional groups allows for diverse chemical modifications, making it a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies associated with **3-(pyridin-4-yl)-1H-pyrazol-5-amine** and its derivatives, aimed at researchers and professionals in the field of drug development.

Synthesis and Chemical Properties

The synthesis of the **3-(pyridin-4-yl)-1H-pyrazol-5-amine** core and its derivatives can be achieved through several established chemical routes. A common and effective method involves the cyclocondensation reaction of a β -ketonitrile with hydrazine hydrate.^[3]

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-(pyridin-4-yl)-1H-pyrazol-5-amine** and its derivatives.

Chemical Properties of the Core Structure

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₄	[4]
Molecular Weight	160.18 g/mol	[4]
Appearance	Solid	[4]
Storage Conditions	2-8°C, Sealed in dry, Keep in dark place	[4]

Biological Activities and Therapeutic Potential

The **3-(pyridin-4-yl)-1H-pyrazol-5-amine** scaffold is a cornerstone in the design of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Derivatives of this compound have demonstrated significant activity against a variety of kinases and have shown promise as anticancer and anti-inflammatory agents.[5][6]

Anticancer Activity

The primary therapeutic application explored for derivatives of **3-(pyridin-4-yl)-1H-pyrazol-5-amine** is in oncology. These compounds have been shown to inhibit several kinases that are crucial for cancer cell proliferation, survival, and migration.

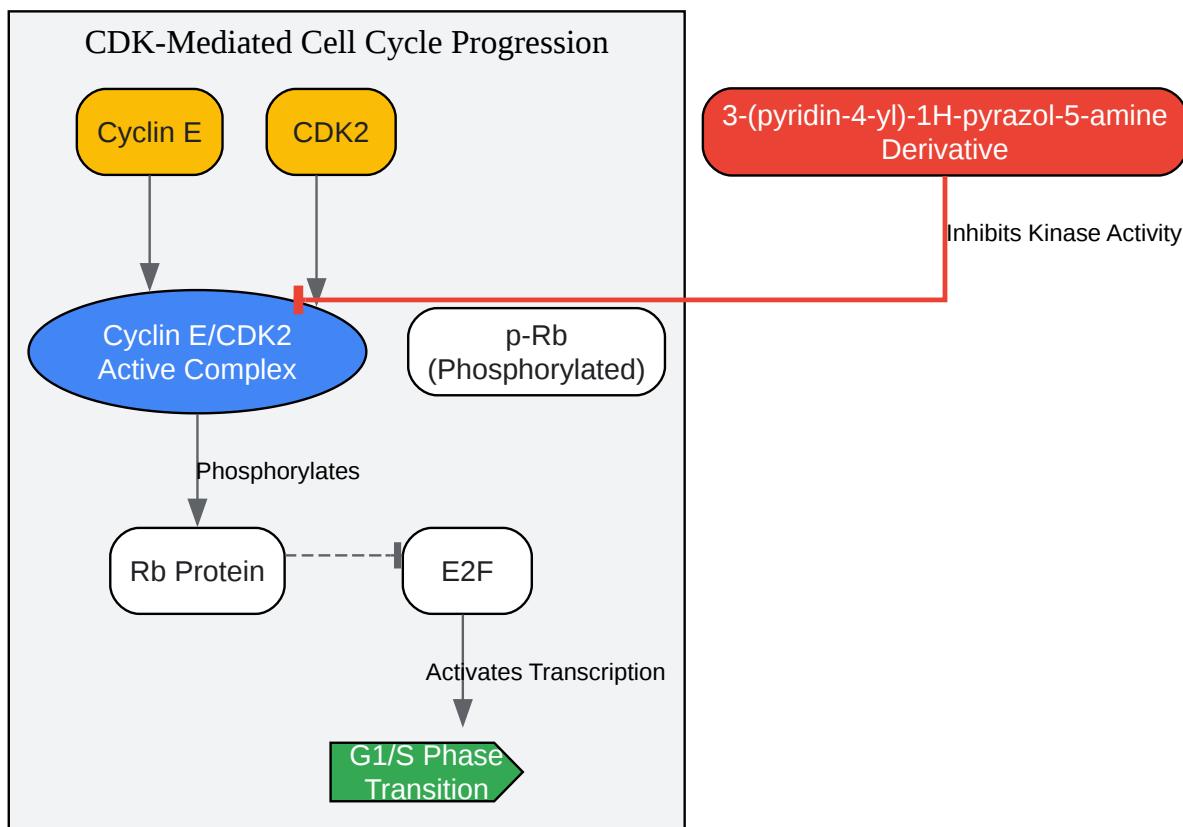
- Kinase Inhibition: The pyrazole-pyridine system is effective in targeting the ATP-binding pocket of various kinases.[1] Regiosomeric switching of substituents on the pyrazole ring can completely change the inhibitory profile from p38 α MAP kinase to other kinases relevant in cancer.[6] Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (FLT3).[5][7][8]
- Cytotoxicity: In vitro studies have confirmed the cytotoxic effects of these derivatives against a broad panel of human cancer cell lines.[5][9] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase.[1][9]
- Tubulin Polymerization Inhibition: Certain derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.

This disruption of the cellular cytoskeleton leads to mitotic arrest and apoptosis.[\[9\]](#)

Table 1: Kinase Inhibitory Activity of Representative Derivatives

Derivative	Target Kinase(s)	IC ₅₀ (nM)	Reference
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazolo[4-yl]imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1)	FLT3-ITD	< 10 (approx.)	[7]
Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)	FGFR1, FGFR2, FGFR3, FGFR2V564F	46, 41, 99, 62	[8]
AT9283 (a pyrazol-4-yl urea derivative)	Aurora A, Aurora B, JAK2	~3	[10]

Table 2: Cytotoxic Activity (IC₅₀) of Representative Derivatives


Derivative	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Thioalkyl-substituted N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide	HCT-116	Colon Cancer	Potent (not specified)	[5]
Compound 6c (an indolo-pyrazole grafted with thiazolidinone)	SK-MEL-28	Melanoma	3.46	[9]
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1)	MV4-11	Acute Myeloid Leukemia	0.0034	[7]
Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)	NCI-H520	Lung Cancer	0.019	[8]
Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)	SNU-16	Gastric Cancer	0.059	[8]

Other Biological Activities

Beyond oncology, derivatives have been screened for other potential therapeutic uses. Some compounds have exhibited moderate to good anti-inflammatory, antifungal, and antimicrobial activities, highlighting the broad biological potential of this chemical scaffold.^[5]

Signaling Pathway Inhibition

A key mechanism of action for many **3-(pyridin-4-yl)-1H-pyrazol-5-amine** derivatives is the inhibition of kinase-mediated signaling pathways that control the cell cycle. For instance, inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 can halt the cell cycle, preventing cancer cell proliferation.

[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK2 pathway, leading to cell cycle arrest at the G1/S transition.

Experimental Protocols

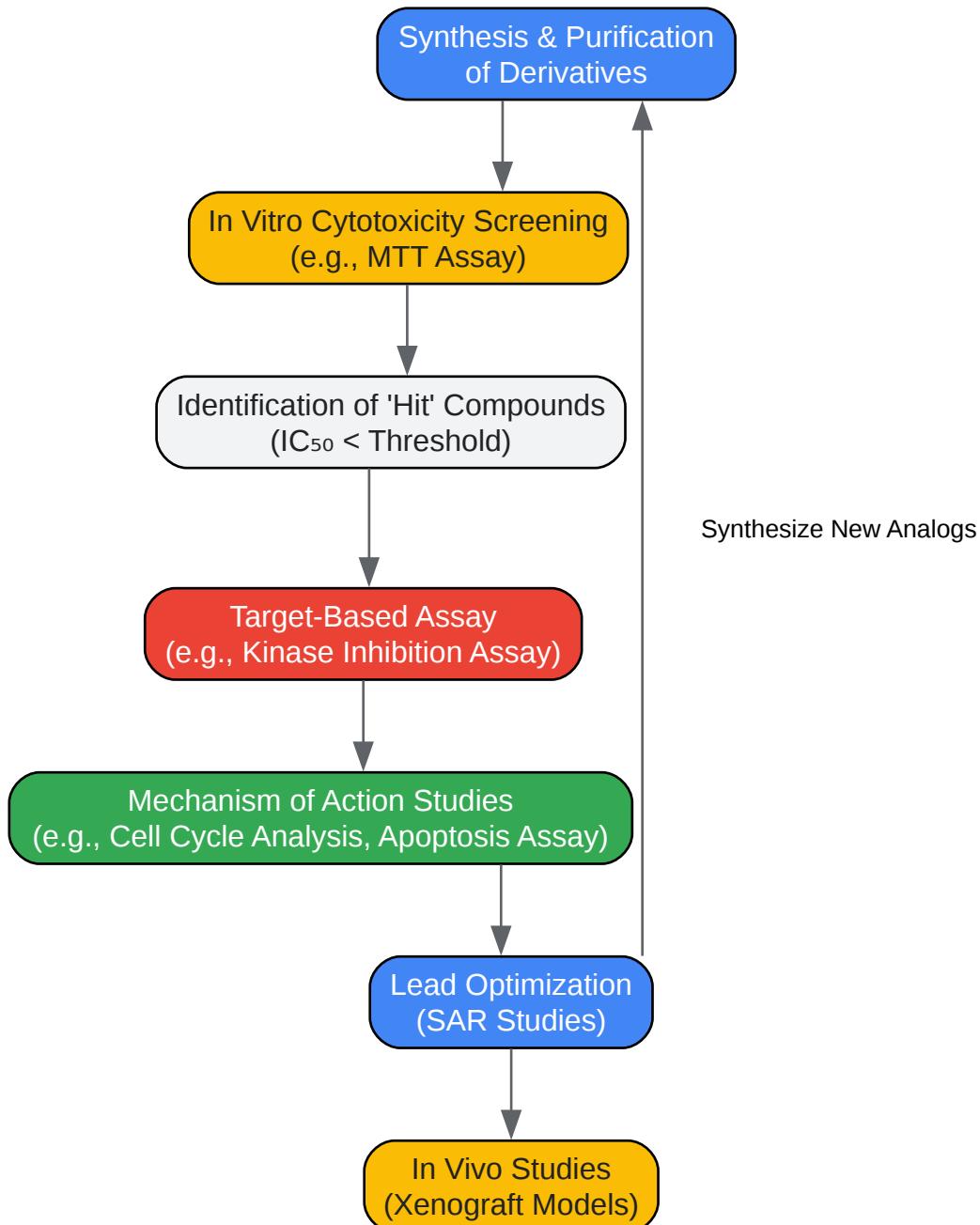
Detailed and reproducible experimental protocols are fundamental for drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of **3-(pyridin-4-yl)-1H-pyrazol-5-amine** derivatives based on published literature.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine[6]

- Preparation of LDA Solution: Add 20 mmol of n-butyllithium to a solution of diisopropylamine (20 mmol) in 30 ml of dry THF at -78°C (195 K) under an inert atmosphere.
- Lithiation: Cool the LDA solution to -78°C (195 K). Add 14 mmol of 4-fluorophenylacetonitrile in 10 ml of THF dropwise. Stir the reaction mixture for 45 minutes at this temperature.
- Coupling Reaction: Slowly add 5 mmol of N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl chloride to the reaction mixture. Continue stirring for 1 hour at -78°C.
- Work-up: Allow the reaction to warm to room temperature (293 K). Quench the reaction by adding 50 ml of water.
- Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 ml).
- Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Remove the solvent under reduced pressure until the volume is approximately 5 ml.
- Purification: The pure product will precipitate from the concentrated solution. Collect the solid by filtration. The reported yield is 36%. Recrystallization from a THF/diethyl ether mixture can yield crystals suitable for X-ray analysis.

Protocol 2: In Vitro Cytotoxicity - MTT Assay[9]

- Cell Seeding: Seed cancer cells (e.g., HCT-116, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.


- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 3: FLT3 Kinase Inhibition Assay (ADP-Glo™)[7]

- Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FLT3 kinase, the substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
- Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.
- Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.
- Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

- Data Analysis: The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC_{50} value.

General Experimental Workflow for Drug Discovery

[Click to download full resolution via product page](#)

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a highly valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the rich chemical space available for derivatization have enabled the creation of potent inhibitors of various kinases crucial to cancer pathology. The extensive research into its derivatives has yielded compounds with nanomolar efficacy against cancer cells and specific molecular targets. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic applications beyond cancer, and developing next-generation inhibitors that can overcome clinical drug resistance. This technical guide consolidates the existing literature, providing a solid foundation for researchers aiming to harness the therapeutic potential of this remarkable molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo-pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-(pyridin-4-yl)-1H-pyrazol-5-amine literature review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319085#3-pyridin-4-yl-1h-pyrazol-5-amine-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com